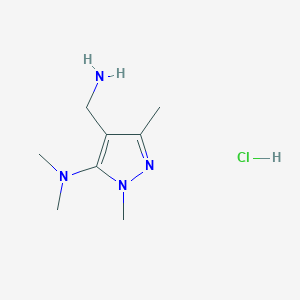

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

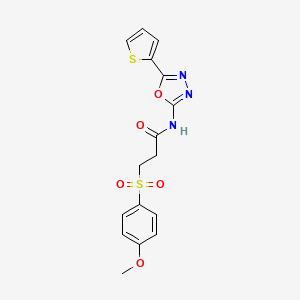

The compound “Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate” is a complex organic molecule. It contains an ethyl ester group, a thiazole ring (a type of heterocyclic compound), and an allylureido group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, including the formation of the thiazole ring and the attachment of the ethyl ester and allylureido groups. Allyl–allyl cross-coupling reactions could potentially be involved in the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The thiazole ring, being a heterocyclic compound, would likely form the core of the molecule. The ethyl ester group would likely be attached to one carbon of the thiazole ring, while the allylureido group would be attached to another .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the ethyl ester group, and the allylureido group. The allyl group in particular is known to participate in a variety of reactions, including allyl–allyl cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl ester group could potentially make it soluble in organic solvents .科学的研究の応用

Synthetic Modifications and Antimicrobial Study

The structural modification of ethyl 2-amino-4-methylthiazole-5-carboxylate has led to the development of derivatives with significant antimicrobial activities. This includes research on various strains of bacteria and fungi, indicating the potential of these compounds in contributing to new antimicrobial agents. The structure-activity relationship has been elucidated through 3D QSAR analysis, providing insights into the molecular basis of their antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).

Fluorescent Probe for Biothiols Detection

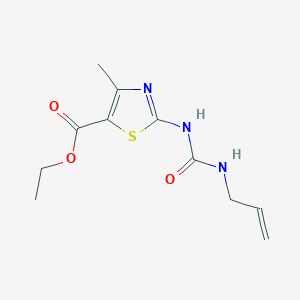

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been utilized as a fluorescent probe for the selective and sensitive detection of biothiols in living cells. This application is critical in understanding cellular functions, given the role of biothiols in various physiological processes. The probe offers rapid, sensitive, and selective detection, highlighting the compound's utility in analytical chemistry and diagnostics (Wang et al., 2017).

N-Substituted Derivatives for Chemical Synthesis

The N-substitution of 2-amino-4-methylthiazole-5-carboxylic acid derivatives has facilitated the synthesis of acetyl(arylsulfonyl)amino derivatives, showcasing the versatility of these compounds in chemical synthesis. This work contributes to the broader field of heterocyclic chemistry by providing new pathways for the generation of thiazole derivatives with potential pharmaceutical applications (Dovlatyan et al., 2004).

Ratiometric Fluorescent Probe Development

The synthesis of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a ratiometric fluorescent probe exemplifies the use of thiazole derivatives in the development of novel diagnostic tools. This probe is specifically designed for the selective detection of cysteine and homocysteine, offering a new approach to diagnosing diseases associated with abnormal levels of these biothiols (Na et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

The allyl group, a common structural feature in this compound, is known to enhance reactivity in organic chemistry . This suggests that the compound may interact with its targets through the allyl group, leading to changes in the target’s function or structure.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to affect various biologically vital properties . This suggests that Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate may also influence multiple biochemical pathways, leading to downstream effects.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biologically vital properties, suggesting that this compound may also have significant molecular and cellular effects .

特性

IUPAC Name |

ethyl 4-methyl-2-(prop-2-enylcarbamoylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-4-6-12-10(16)14-11-13-7(3)8(18-11)9(15)17-5-2/h4H,1,5-6H2,2-3H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMTWVKKVOEQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)

![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)

![2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2868956.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)